2-Bromo-5-carboxyphenylboronic acid
Description
General Overview of Arylboronic Acid Derivatives and Their Synthetic Utility
Arylboronic acids are organoboron compounds featuring a boronic acid functional group [-B(OH)₂] attached to an aromatic ring. First reported in 1981 by Suzuki and Miyaura, their most prominent application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. libretexts.orgscbt.com This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, and it has become one of the most widely used methods for synthesizing biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials. libretexts.orgchem-space.comfujifilm.com
The utility of boronic acids extends beyond Suzuki coupling. They are employed in Chan-Lam coupling reactions for the formation of carbon-heteroatom bonds, as well as in catalysis and the development of chemical sensors. nih.govchem-space.com The ease of handling, general stability to air and moisture, and the low toxicity of the boron-containing byproducts make them environmentally benign and highly favored in both academic and industrial settings. nih.govfujifilm.com
The Unique Architectural and Functional Attributes of Substituted Phenylboronic Acids
The versatility of the phenylboronic acid scaffold is greatly enhanced by the introduction of various substituents onto the phenyl ring. These substituents can dramatically influence the compound's steric and electronic properties, thereby fine-tuning its reactivity. scbt.com For example, electron-withdrawing groups on the aromatic ring increase the Lewis acidity of the boron atom, which can affect reaction rates and selectivity in cross-coupling reactions.
Carboxyphenylboronic acids, which contain a carboxylic acid group (-COOH), are a particularly interesting subclass. cymitquimica.comchemimpex.com The carboxylic acid moiety provides an additional reactive handle for synthetic modifications, such as esterification or amidation. sigmaaldrich.com Furthermore, when positioned ortho to the boronic acid, the carboxylic acid can engage in intramolecular interactions, modifying the reactivity of the boronic acid and enabling its use in unique catalytic applications. cymitquimica.comthieme-connect.com Similarly, halogen substituents like bromine provide an additional, distinct site for subsequent cross-coupling reactions, allowing for the sequential and controlled construction of multi-substituted aromatic systems. beilstein-journals.org
Rationale for Comprehensive Research on 2-Bromo-5-carboxyphenylboronic Acid
The compound This compound (CAS No. 1448312-00-2) represents a highly strategic and multifunctional building block for advanced organic synthesis. echemi.comaablocks.comboronpharm.com Its architecture is distinguished by the presence of three distinct and synthetically valuable functional groups on a single phenyl ring:
A Boronic Acid Group: This serves as the primary reactive site for Suzuki-Miyaura cross-coupling, enabling the formation of a carbon-carbon bond at the C1 position.
A Bromo Group: Located at the C2 position, this halogen acts as a second, orthogonal handle for another palladium-catalyzed cross-coupling reaction. This allows for a stepwise functionalization of the aromatic ring.
This trifunctional nature makes this compound a powerful intermediate for the synthesis of complex, highly substituted molecules that are often sought in medicinal chemistry and materials science. nih.govguidechem.com Its structure allows chemists to perform a sequence of selective reactions, building molecular complexity in a controlled and efficient manner. The presence of both a boronic acid and a bromine atom on the same ring is particularly advantageous for creating elaborate biaryl or poly-aryl systems where different aromatic fragments can be introduced sequentially. These attributes justify its importance as a subject of research and a valuable component in the toolkit of synthetic chemists.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1448312-00-2 | echemi.comaablocks.comavantorsciences.com |
| Molecular Formula | C₇H₆BBrO₄ | echemi.comavantorsciences.com |
| Molecular Weight | 244.84 g/mol | aablocks.comavantorsciences.com |
| MDL Number | MFCD28015446 | aablocks.comavantorsciences.com |
Properties
IUPAC Name |
3-borono-4-bromobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BBrO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,12-13H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJQJPLPACWWKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)O)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BBrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies: Pathways to 2 Bromo 5 Carboxyphenylboronic Acid and Its Analogues
Direct Synthetic Routes to 2-Bromo-5-carboxyphenylboronic Acid
Direct methods focus on the introduction of the boronic acid functionality onto a pre-existing bromo-substituted benzoic acid framework.
Precursor Selection and Stoichiometry
The primary precursor for the direct synthesis of this compound is 2-bromo-5-carboxybenzoic acid. The stoichiometry of the reactants is a critical factor in achieving a successful reaction. A common approach involves the use of a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a suitable catalyst. organic-chemistry.org The molar ratio of the aryl halide (the bromo-substituted benzoic acid derivative) to the diboron reagent and catalyst is carefully controlled to maximize the yield of the desired product.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The optimization of reaction conditions is crucial for maximizing the yield and selectivity of this compound. Key parameters that are often adjusted include the choice of catalyst, solvent, base, and reaction temperature. Palladium complexes are frequently employed as catalysts for this transformation. organic-chemistry.org The selection of ligands for the palladium catalyst can also significantly influence the reaction's efficiency. The base plays a crucial role in the catalytic cycle, with potassium acetate (B1210297) (KOAc) being a commonly used option. organic-chemistry.org The reaction temperature and time are also optimized to ensure complete conversion of the starting material while minimizing the formation of byproducts. ijcea.orgresearchgate.net
Table 1: Exemplary Reaction Conditions for Direct Borylation
| Parameter | Condition |
| Catalyst | Palladium(II) acetate |
| Ligand | SPhos |
| Base | Potassium Acetate (KOAc) |
| Solvent | 1,4-Dioxane |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
This table presents a representative set of conditions and may vary depending on the specific substrate and desired scale.
Scalability Considerations for Research and Industrial Applications
The scalability of a synthetic route is a major consideration for its practical application in both research and industrial settings. For the synthesis of this compound, factors such as the cost and availability of starting materials and reagents, the safety of the process, and the ease of purification are important. researchgate.net While palladium-catalyzed borylation reactions are highly effective, the cost of the catalyst can be a limitation for large-scale production. nih.gov Research into more cost-effective catalyst systems and process optimization to reduce catalyst loading are ongoing areas of development. researchgate.net Furthermore, ensuring the scalability of the reaction requires careful consideration of heat transfer, mixing, and product isolation on a larger scale to maintain consistent yield and purity. researchgate.net
Indirect Synthetic Strategies Involving Functional Group Interconversion
Indirect methods offer alternative pathways to this compound by first constructing a related analog and then converting a functional group to the desired carboxylic acid or bromo substituent.
Bromination Protocols for Carboxyphenylboronic Acid Precursors
This strategy involves the bromination of a carboxyphenylboronic acid precursor. A common method for the bromination of aromatic compounds is electrophilic aromatic substitution. However, the direct bromination of carboxyphenylboronic acids can be challenging due to the deactivating nature of the carboxylic acid and boronic acid groups. A well-known method for the α-bromination of carboxylic acids is the Hell-Volhard-Zelinskii reaction, which involves reacting the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃). libretexts.orgyoutube.com This reaction proceeds through the formation of an acyl bromide intermediate.
Table 2: Reagents for Hell-Volhard-Zelinskii Reaction
| Reagent | Function |
| Bromine (Br₂) | Brominating agent |
| Phosphorus Tribromide (PBr₃) | Catalyst to form acyl bromide |
| Water | To hydrolyze the acyl bromide |
Boronylation of Bromo-Substituted Benzoic Acid Derivatives
Another indirect approach is the boronylation of a bromo-substituted benzoic acid derivative. This is a widely used method for the synthesis of arylboronic acids and their esters. nih.gov The Miyaura borylation reaction is a prominent example, which utilizes a palladium catalyst to couple a diboron reagent, like bis(pinacolato)diboron (B₂pin₂), with an aryl halide. organic-chemistry.org This reaction is highly versatile and tolerates a wide range of functional groups. organic-chemistry.org The resulting boronate ester can then be hydrolyzed to the corresponding boronic acid.
An alternative to palladium catalysis is the use of lithium-halogen exchange followed by trapping with a borate (B1201080) ester. nih.gov This method typically involves reacting the aryl bromide with an organolithium reagent, such as n-butyllithium, at low temperatures, followed by the addition of a trialkyl borate, like trimethyl borate. Subsequent acidic workup yields the boronic acid.
Oxidation Methods for Related Tolylboronic Acids
The transformation of a methyl group on an aromatic ring to a carboxylic acid is a fundamental and powerful reaction in organic synthesis. For precursors to this compound, the most direct related tolylboronic acid is 2-Bromo-5-methylphenylboronic acid. The conversion of this compound to the desired product relies on the oxidation of the benzylic methyl group.
Strong oxidizing agents are typically required for this transformation. Potassium permanganate (B83412) (KMnO₄) is a classic and effective reagent for the oxidation of alkylbenzenes to their corresponding benzoic acids. libretexts.orgmasterorganicchemistry.com The reaction is robust and proceeds under basic conditions, followed by an acidic workup to protonate the resulting carboxylate salt. The general mechanism involves the attack of the permanganate ion on the benzylic C-H bonds of the methyl group. masterorganicchemistry.com
The reaction for the oxidation of 2-Bromo-5-methylphenylboronic acid using potassium permanganate can be represented as follows:
Reaction Scheme: Oxidation of 2-Bromo-5-methylphenylboronic acid
(Note: This is a schematic representation. The boronic acid group is sensitive to oxidation and may require protection or careful control of reaction conditions.)
While effective, the use of strong oxidants like KMnO₄ requires careful control of reaction conditions. libretexts.org The boronic acid functional group itself can be susceptible to oxidation, potentially leading to deboronation or the formation of phenolic byproducts. Therefore, optimizing temperature, reaction time, and stoichiometry is crucial to maximize the yield of the desired carboxylic acid while preserving the boronic acid moiety. Other oxidizing agents, such as chromic acid or nitric acid, could also be employed, but they often come with greater toxicity and environmental concerns. Catalytic methods using more environmentally benign oxidants like molecular oxygen or hydrogen peroxide in the presence of a metal catalyst represent a more advanced and greener alternative, though they may require more complex catalyst systems. organic-chemistry.org
Comparison of Synthetic Efficiency, Purity, and Atom Economy Across Methodologies
Methodology A: Two-Step Synthesis via Bromination and Subsequent Oxidation
This is a common and logical pathway:
Bromination: Starting from 5-methylphenylboronic acid, an electrophilic aromatic substitution reaction is performed to install the bromine atom. N-Bromosuccinimide (NBS) is a frequently used reagent for this purpose, offering milder conditions compared to liquid bromine.
Oxidation: The resulting 2-Bromo-5-methylphenylboronic acid is then oxidized to the final product as described in the previous section.
Methodology B: Borylation of a Pre-functionalized Aromatic Ring
This approach reverses the order of functional group introduction:
Bromination/Carboxylation: A suitable benzene (B151609) derivative is first converted to 2-bromo-5-methylbenzoic acid or a related precursor. For example, o-toluic acid can be brominated to give 5-bromo-2-methylbenzoic acid. chemicalbook.com
Borylation: The final step would involve converting this bromo-benzoic acid into the corresponding boronic acid. This is often challenging due to the deactivating nature of the carboxylic acid group and potential interference with common borylation methods like lithiation followed by reaction with a borate ester.
Analysis of Synthetic Metrics:
| Metric | Methodology A (Bromination then Oxidation) | Methodology B (Borylation of Bromo-acid) | Commentary |
| Synthetic Efficiency (Yield) | The bromination step with NBS is generally high-yielding. The oxidation step with KMnO₄ can have variable yields due to potential over-oxidation and byproduct formation. libretexts.org Overall yield is a product of two steps. | Direct borylation of a deactivated ring can be low-yielding. Protecting the carboxylic acid group might be necessary, adding steps and reducing overall efficiency. | Methodology A is often more reliable and predictable in terms of yield for laboratory-scale synthesis. |
| Purity | The main impurity from the bromination step is the other constitutional isomer, 3-bromo-5-methylphenylboronic acid. Purification can be achieved via chromatography or recrystallization. The oxidation step can introduce phenolic impurities if deboronation occurs. | Purity depends heavily on the success of the borylation step. Incomplete reactions or side reactions during lithiation (if used) can lead to complex mixtures that are difficult to separate. | Both methods present purification challenges. The isomeric purity in Methodology A is a critical control point. |
| Atom Economy | The bromination with NBS has a lower atom economy as the succinimide (B58015) portion (MW ≈ 99.1 g/mol ) becomes waste. The oxidation with KMnO₄ also generates manganese dioxide (MnO₂) as a significant waste byproduct. | The atom economy would be highly dependent on the specific borylation method used. A Miyaura borylation, for example, involves a catalyst, a base, and a diboron reagent, leading to significant byproduct generation. | Neither route exhibits ideal atom economy due to the use of stoichiometric reagents and the generation of substantial waste products. researchgate.net |
Chemical Reactivity and Mechanistic Investigations
Transition Metal-Catalyzed Cross-Coupling Reactions
Other Metal-Catalyzed C-C and C-X Bond Forming Reactions
While palladium catalysis dominates the landscape of cross-coupling reactions involving boronic acids, other metals have also been investigated for C-C and C-X (where X is a heteroatom) bond formation. For instance, copper-catalyzed reactions have been developed for selective C-N bond formation. rsc.org These reactions can be highly regioselective, allowing for the amination of specific positions on halo-substituted aromatic rings. rsc.org
Furthermore, palladium catalysis extends beyond C-C bond formation. Methods for the palladium-catalyzed formation of B-N, B-O, and even B-CN bonds have been reported using bromo-carboranes as substrates. escholarship.org These reactions demonstrate the versatility of palladium catalysts in forging bonds between boron and various heteroatoms. escholarship.org
Intramolecular Cyclization and Formation of Benzoxaborolone Structures
An interesting aspect of the chemistry of 2-carboxyphenylboronic acids, a class of compounds to which 2-bromo-5-carboxyphenylboronic acid belongs, is their propensity to exist in a cyclized form as a benzoxaborolone. This intramolecular cyclization occurs between the carboxylic acid and the boronic acid moieties.
This structural feature has significant chemical consequences. The formation of the benzoxaborolone ring enhances the oxidative stability of the boronic acid. The stereoelectronic effects within the oxaborolone ring destabilize the transition state for oxidation, leading to a substantial increase in stability compared to the open-chain phenylboronic acid. Despite this increased stability, the benzoxaborolone scaffold maintains the typical reactivity of boronic acids towards nucleophiles and diols. This unique combination of stability and reactivity makes benzoxaborolones valuable motifs in various applications, including the development of enzyme inhibitors.
Non-Catalytic Transformations and Functional Group Interconversions
The chemical functionality of this compound allows for a variety of non-catalytic transformations and functional group interconversions, primarily involving the carboxylic acid and boronic acid groups.
The carboxylic acid group can undergo standard derivatization reactions. For instance, it can be converted to esters or amides. The amidation of carboxyphenylboronic acids can, in some cases, proceed without the need for a coupling reagent or external catalyst, as the boronic acid moiety of one molecule can activate the carboxyl group of another. researchgate.net
Below is a table summarizing common non-catalytic transformations applicable to the functional groups of this compound:
| Functional Group | Reaction Type | Reagents | Product Type |
| Boronic Acid | Dehydration | Thermal/Dehydrating Agent | Boroxine (trimeric anhydride) |
| Boronic Acid | Halodeboronation | Aqueous Br₂, Cl₂, or I₂ | Aryl Halide |
| Boronic Acid | Esterification | Alcohols/Diols | Boronic Ester |
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst (can sometimes proceed without) | Ester |
| Carboxylic Acid | Amide Formation | Amine (can be self-catalyzed by boronic acid) | Amide |
The boronic acid itself can undergo dehydration, typically under thermal conditions, to form a trimeric anhydride (B1165640) known as a boroxine. wikipedia.org Furthermore, the boron moiety can be displaced by a halogen in a process called halodeboronation, using aqueous solutions of bromine, chlorine, or iodine to introduce a different halogen at that position. wikipedia.orgacs.org The boronic acid can also react with alcohols or diols to form boronic esters, a transformation often driven by the removal of water. wikipedia.org
The carboxylic acid functional group readily participates in esterification with alcohols and amidation with amines. khanacademy.org While these reactions are often catalyzed by acids or coupling reagents, they can sometimes proceed under non-catalytic conditions, especially in the case of amidation of carboxyphenylboronic acids where the boronic acid itself can act as a Lewis acid catalyst. researchgate.netrsc.org
Applications in Advanced Organic Synthesis and Materials Science
A Keystone in Complex Organic Molecule Synthesis
The strategic placement of three distinct functional groups makes 2-Bromo-5-carboxyphenylboronic acid a highly valuable tool for synthetic organic chemists. This single molecule provides multiple handles for sequential and site-selective reactions, enabling the efficient construction of elaborate and diverse molecular structures.
Constructing Biaryl and Heterobiaryl Scaffolds
The presence of both a bromine atom and a boronic acid group makes this compound an ideal participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl and heterobiaryl motifs, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. nih.govchemicalbook.com
The boronic acid functionality of this compound can readily react with a variety of aryl or heteroaryl halides, while the bromine atom can subsequently be coupled with another boronic acid or organometallic reagent. This sequential cross-coupling strategy allows for the controlled and stepwise assembly of complex, unsymmetrical biaryl and heterobiaryl structures. The carboxylic acid group can be either protected during these transformations or utilized in subsequent reactions to introduce further diversity.
Table 1: Suzuki-Miyaura Coupling with this compound
| Reactant 1 | Reactant 2 | Catalyst System | Product Type |
|---|---|---|---|
| This compound | Aryl/Heteroaryl Halide | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Substituted Biphenyl or Heterobiaryl Carboxylic Acid |
Synthesizing Multi-Substituted Aromatic and Heteroaromatic Systems
Beyond biaryl synthesis, the orthogonal reactivity of the functional groups in this compound facilitates the synthesis of multi-substituted aromatic and heteroaromatic systems. The order in which the functional groups are reacted can be strategically chosen to achieve the desired substitution pattern. For instance, the carboxylic acid can be converted to an ester or amide, followed by a Suzuki-Miyaura coupling at the boronic acid position, and finally, a different coupling reaction (e.g., Sonogashira, Buchwald-Hartwig) at the bromine site. This modular approach provides access to a wide array of polysubstituted benzene (B151609) derivatives with precise control over the placement of each substituent. rsc.org
Designing and Synthesizing Chemically Modulated Systems
The unique combination of a halogen, a carboxylic acid, and a boronic acid allows for the design and synthesis of chemically modulated systems. The boronic acid moiety, for example, is known to interact with diols, including sugars, making it a key component in the development of chemical sensors. The carboxylic acid group can be used to attach the molecule to a solid support or to another molecular entity, while the bromine atom serves as a handle for further functionalization. This trifunctional nature is particularly advantageous in creating complex molecular probes and other systems where multiple interaction points are required for specific functions.
Contributions to the Development of Functional Organic Materials
The same chemical versatility that makes this compound a valuable building block in organic synthesis also underpins its utility in the creation of advanced functional materials.
Integration into Polymerization Processes for Advanced Materials
The carboxylic acid and boronic acid functionalities of this compound can be exploited in polymerization reactions to create polymers with tailored properties. The carboxylic acid can participate in condensation polymerizations to form polyesters or polyamides, while the boronic acid can be incorporated to introduce specific recognition sites or to create cross-linked networks. The bromine atom can either be retained for post-polymerization modification or be utilized in polymerization reactions such as polycondensation via cross-coupling. This allows for the synthesis of functional polymers with applications in areas such as separation, catalysis, and sensing.
Surface Modification and Fabrication of Responsive Materials
The ability to anchor this compound to surfaces via its carboxylic acid or boronic acid group, coupled with the reactivity of the remaining functional groups, makes it a valuable tool for surface modification. For example, surfaces can be functionalized with this molecule to create materials that can respond to specific stimuli. The boronic acid moiety is particularly well-known for its ability to form reversible covalent bonds with diols, a property that has been extensively used to create glucose-responsive materials for potential applications in diabetes management. By immobilizing this compound or polymers derived from it onto a surface, materials that change their properties, such as wettability or fluorescence, in the presence of glucose can be fabricated.
Table 2: Functional Groups of this compound and Their Roles in Materials Science
| Functional Group | Role in Materials Science | Potential Application |
|---|---|---|
| Boronic Acid | Diol recognition, Reversible covalent bonding | Glucose sensors, Responsive hydrogels |
| Carboxylic Acid | Anchoring to surfaces, Polymerization | Surface functionalization, Functional polymers |
| Bromine Atom | Post-modification handle, Cross-coupling site | Tunable material properties, Polymer synthesis |
Development of Advanced Probes and Analytical Sensors
The dual reactivity of this compound, stemming from its boronic acid and carboxylic acid functionalities, alongside the potential for further modification at the bromine-substituted position, allows for its incorporation into complex molecular architectures. This has led to its application in the creation of highly specific and sensitive analytical instruments.
Fluorescent Probe Design and Synthesis
One notable approach involves the modular assembly of boronic acids with Schiff-base ligands to create innovative fluorescent dyes. For instance, a general methodology for constructing boronic acid salicylidenehydrazone (BASHY) dyes has been developed. This three-component reaction between a salicylhydrazone derivative, an α-keto acid, and a phenylboronic acid derivative can yield structurally diverse and photostable dyes. nih.gov While not specifying this compound, this method highlights a pathway where it could be incorporated to generate a library of fluorescent sensors. The resulting BASHY dyes have shown polarity-sensitive emission and high quantum yields, making them suitable for applications such as live cell imaging. nih.gov
The general principle of using boronate-based compounds in fluorescent probes is well-established. For example, various boronate ester fluorescence probes have been synthesized for the detection of reactive oxygen species like hydrogen peroxide (H₂O₂). nih.govresearchgate.net In these systems, the boronate group is cleaved by H₂O₂, leading to a change in the fluorescence properties of the molecule, often resulting in a "turn-on" or ratiometric response. nih.govresearchgate.net This strategy underscores the potential of incorporating the this compound scaffold into similar probe designs for detecting a range of analytes.
The synthesis of such probes often involves multi-step organic reactions. A common strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to link the boronic acid-containing fragment with other aromatic or heterocyclic moieties that form the core of the fluorophore. nih.gov The carboxylic acid group on this compound provides a convenient handle for further functionalization, such as attachment to biomolecules or solid supports.
Selective Binding and Detection of Analytes in Chemical Systems
The boronic acid functional group is renowned for its ability to form reversible covalent bonds with diols, a property that is central to its role in selective analyte detection. This interaction is particularly strong with 1,2- and 1,3-diols, which are common structural motifs in saccharides and other biologically important molecules.
The modular nature of probes synthesized from precursors like this compound allows for the fine-tuning of their binding affinity and selectivity. By modifying the electronic and steric properties of the aromatic ring, for example, through the presence of the bromo and carboxyl groups, the Lewis acidity of the boron atom can be modulated, thereby influencing the strength of the interaction with the target analyte.
An example of the application of boronic acid-based dyes is in the staining of cellular structures. BASHY dyes have been successfully used to selectively stain lipid droplets in HeLa cells. nih.gov Furthermore, when encapsulated in polymeric nanoparticles, these dyes can be effectively internalized by cells like dendritic cells, demonstrating their utility as fluorescent tags in confocal microscopy. nih.gov This highlights the potential for probes derived from this compound to be used in complex biological systems for the selective detection and imaging of specific analytes or organelles.
The development of ratiometric fluorescent probes is a particularly powerful strategy for analyte detection as it provides an internal calibration for the measurement, making it more robust. nih.gov Probes designed with intramolecular charge transfer (ICT) mechanisms, where the binding of an analyte to the boronic acid perturbs the electronic structure and thus the fluorescence emission, are a common approach to achieving a ratiometric response. nih.gov The strategic placement of the bromo and carboxyl groups in this compound can be envisioned to play a crucial role in influencing the ICT characteristics of a final probe molecule.
Catalytic Roles and Organocatalysis
2-Bromo-5-carboxyphenylboronic Acid as a Direct Catalyst
Direct catalysis by boronic acids circumvents the need for metal co-catalysts, positioning them as attractive organocatalysts. Their activity is influenced by the substituents on the phenyl ring, which modulate the Lewis acidity of the boronic acid moiety.
Phenylboronic acids are effective organocatalysts for a range of reactions, including dehydrative condensations to form amides, esters, and imines. The catalytic cycle generally involves the activation of a carboxylic acid or alcohol through the formation of a boronate ester intermediate. For instance, in an amidation reaction, the boronic acid activates the carboxylic acid, facilitating nucleophilic attack by an amine.
While direct organocatalytic applications of this compound are not specifically reported, its structure suggests potential activity. The presence of an electron-withdrawing bromine atom and a carboxylic acid group at the meta position would likely enhance the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid. This increased acidity could, in principle, lead to enhanced catalytic activity in reactions that benefit from stronger Lewis acid catalysis.
A general representation of a proposed catalytic cycle for a phenylboronic acid-catalyzed amidation reaction is depicted below:
Proposed Catalytic Cycle for Phenylboronic Acid-Catalyzed Amidation
| Step | Description |
| 1 | The boronic acid reacts with the carboxylic acid to form an acyloxyboronate intermediate. |
| 2 | The amine attacks the activated carbonyl group of the intermediate. |
| 3 | A tetrahedral intermediate is formed. |
| 4 | The tetrahedral intermediate collapses, releasing the amide product and regenerating the boronic acid catalyst. |
This table represents a generalized mechanism for phenylboronic acid catalysis and is not based on specific experimental data for this compound.
The conversion of biomass into valuable platform chemicals is a cornerstone of sustainable chemistry. Boronic acids, including 2-carboxyphenylboronic acid, have shown promise in this area. For example, 2-carboxyphenylboronic acid can catalyze the dehydration of carbohydrates, a key step in the production of furan (B31954) derivatives like 5-hydroxymethylfurfural (B1680220) (HMF), a versatile platform chemical.
The catalytic activity of 2-carboxyphenylboronic acid in these transformations is attributed to the cooperative action of the boronic acid and the ortho-carboxylic acid group. The boronic acid moiety can form a cyclic ester with a diol functionality in the carbohydrate, while the carboxylic acid group can act as a general acid or base catalyst to facilitate the dehydration steps.
Given the structural similarity, it is plausible that this compound could exhibit comparable, if not modulated, catalytic activity in biomass conversion. The bromo and carboxy substituents would influence the electronic properties and solubility of the catalyst, potentially impacting its efficacy and selectivity in reactions such as:
Dehydration of fructose (B13574) to HMF.
Conversion of glucose to HMF.
Hydrolysis of lignocellulosic biomass.
Further research is necessary to validate these potential applications and to understand the precise role of the bromo and meta-carboxy substitution pattern in the catalytic performance for biomass conversion.
Role in Supported Catalytic Systems
Immobilizing homogeneous catalysts onto solid supports is a critical strategy for improving their recyclability and applicability in continuous flow processes. While there is no specific literature detailing the use of this compound in supported catalytic systems, its functional groups offer clear handles for immobilization.
The carboxylic acid group of this compound could be used to anchor the molecule to a variety of solid supports, such as:
Silica (B1680970) or Alumina: Through the formation of ester or amide linkages with surface hydroxyl or amino groups.
Polymers: By incorporation into polymer chains via copolymerization of a vinyl-functionalized derivative or by grafting onto a pre-formed polymer support.
Magnetic Nanoparticles: Allowing for easy magnetic separation of the catalyst after the reaction.
Once immobilized, such a supported catalyst could potentially be used in packed-bed reactors for continuous production, offering advantages in terms of catalyst recovery and reuse. The bromine atom could also serve as a site for further functionalization or as a synthetic handle for creating more complex supported catalytic architectures.
Mechanistic Elucidation of Catalytic Performance
The mechanism of catalysis by phenylboronic acids is generally understood to proceed through the formation of key intermediates involving the boronic acid moiety. In reactions involving hydroxyl-containing substrates, the reversible formation of boronate esters is a crucial step.
For this compound, a detailed mechanistic elucidation would require dedicated experimental and computational studies. However, some general principles can be outlined:
Lewis Acidity: The boron atom acts as a Lewis acid, activating substrates by withdrawing electron density. The electron-withdrawing nature of the bromo and carboxyl groups is expected to enhance this Lewis acidity.
Substrate Binding: The boronic acid can form covalent bonds with diols or other bidentate ligands, bringing the reactants into close proximity and orienting them for reaction.
Role of the Carboxylic Acid Group: The meta-positioned carboxylic acid group can influence the catalyst's solubility and electronic properties. Unlike an ortho-carboxyl group, it is less likely to participate directly in intramolecular catalysis through chelation with the boron atom but can still exert an electronic effect on the catalytic center.
A hypothetical reaction coordinate diagram for a reaction catalyzed by this compound would likely show a lower activation energy for the catalyzed pathway compared to the uncatalyzed reaction, proceeding through one or more boronate intermediates. The stability of these intermediates and the transition states leading to them would be influenced by the electronic and steric effects of the bromo and carboxyl substituents.
Structural Characterization and Theoretical Investigations
Conformational Analysis and Molecular Structure Elucidation
Computational studies, particularly those employing density functional theory (DFT), have been instrumental in understanding the three-dimensional arrangement of atoms in 2-bromo-5-carboxyphenylboronic acid and its derivatives.
A key feature influencing the conformation of this compound is the presence of intramolecular hydrogen bonds. These non-covalent interactions occur when a hydrogen atom is shared between two electronegative atoms within the same molecule. nih.gov In molecules with adjacent carboxylic acid and boronic acid groups, or other suitable hydrogen bond donors and acceptors, intramolecular hydrogen bonding can significantly stabilize specific conformations. nih.gov For instance, in related structures, an intramolecular O-H···O bond is observed between a carboxylic acid group and another oxygen-containing group. researchgate.net Similarly, intramolecular N-H···O hydrogen bonds are seen in derivatives where an amino group is present. nih.gov The formation of these internal hydrogen bonds can restrict the rotation of functional groups and favor a more planar molecular structure. This can reduce the conformational entropy upon binding to a biological target, potentially leading to stronger interactions. nih.gov
Electronic Structure and Quantum Chemical Characterization
Quantum chemical calculations provide a detailed picture of the electron distribution and orbital interactions within the this compound molecule, which are fundamental to its chemical behavior.
DFT has become a standard tool for investigating the reactivity and stability of organic molecules. nih.govnih.gov By solving the Kohn-Sham equations, DFT methods can accurately predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.net For this compound, DFT calculations can be used to determine the optimized molecular structure, which corresponds to the minimum on the potential energy surface. These calculations have been successfully applied to similar brominated aromatic compounds to analyze their stability and vibrational spectra. nih.govresearchgate.net The theoretical vibrational wavenumbers can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model. researchgate.net
Frontier molecular orbital (FMO) theory is a powerful concept for understanding chemical reactivity. It focuses on the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. epstem.net For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively. The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), providing further clues about its reactive sites. nih.gov
Prediction of Chemical Properties through Computational Models
Computational models, primarily based on DFT, allow for the prediction of various chemical properties of this compound, offering insights that can guide its synthesis and application.
Table of Predicted Chemical Properties (Illustrative)
| Property | Predicted Value | Method |
| HOMO-LUMO Energy Gap | ~5.59 eV | DFT/B3LYP/6-311+G(2d,p) |
| Dipole Moment | ~3.41 Debye | DFT/B3LYP/6-311+G(2d,p) |
Note: The values in this table are based on calculations for a structurally similar molecule, (m-carbamoylphenyl)boronic acid, and are intended to be illustrative of the types of properties that can be predicted for this compound using computational methods. epstem.net
pKa Value Calculations and Substituent Effects
The acidity of a boronic acid, quantified by its pKa value, is a critical parameter influencing its behavior in chemical and biological systems. For phenylboronic acids, the pKa is highly sensitive to the nature and position of substituents on the phenyl ring. The presence of electron-withdrawing groups generally increases the acidity of the boronic acid, thereby lowering its pKa value.
In this compound, both the bromo and the carboxyl groups are electron-withdrawing. The bromo group, located at the ortho position to the boronic acid moiety, is expected to exert a significant acidifying effect. This is due to its strong negative inductive effect (-I), which draws electron density away from the boron atom, stabilizing the corresponding boronate anion. The carboxyl group at the meta position also contributes to this effect, further enhancing the acidity of the compound.
Theoretical Modeling of Interactions with Receptor Mimics
Theoretical modeling is a valuable tool for predicting how a molecule like this compound might interact with biological targets. These studies often involve molecular docking simulations with receptor mimics or known protein structures. While specific studies on the interaction of this compound with receptor mimics were not identified in the search results, the principles of such modeling can be discussed based on studies of similar molecules.
For a related compound, 5-Bromo-2-Hydroxybenzaldehyde, molecular docking and molecular dynamics simulations have been used to study its interactions with various proteins. nih.gov These computational methods help to identify potential binding sites and modes of interaction, which are crucial for understanding the molecule's biological activity. nih.gov Similar approaches could be applied to this compound to explore its potential as an inhibitor or ligand for specific enzymes or receptors. The boronic acid group is known to form reversible covalent bonds with diols, a feature that is often exploited in the design of enzyme inhibitors and sensors.
Vibrational and Spectroscopic Property Predictions
Computational methods, particularly DFT, are highly effective in predicting the vibrational and spectroscopic properties of molecules. These predictions are crucial for interpreting experimental spectra and understanding the molecule's structure and bonding.
Comprehensive theoretical and experimental analyses of structurally similar compounds, such as 5-Bromo-2-Hydroxybenzaldehyde, have been conducted using the DFT/B3LYP method with the 6-311++G(d,p) basis set. nih.gov These studies involve the optimization of the molecular structure and the calculation of vibrational frequencies, which can then be compared with experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy. nih.govresearchgate.net
For this compound, a similar computational approach would yield predictions for its characteristic vibrational modes. These would include the stretching and bending vibrations of the O-H bonds in the boronic acid group, the C-Br stretching vibration, the C=O and C-O stretching vibrations of the carboxylic acid group, and various vibrations of the phenyl ring. The calculated spectra would serve as a valuable reference for the experimental characterization of this compound.
Derivatives and Analogues: Synthesis and Research Potential
Synthesis and Reactivity of Fluorinated Analogues
The introduction of fluorine atoms into the phenyl ring of boronic acids has profound effects on their chemical behavior. Fluorine's high electronegativity can enhance the Lewis acidity of the boron center, influencing reaction rates and equilibria.
The synthesis of polysubstituted phenylboronic acids like 2-fluoro-3-bromo-5-carboxyphenylboronic acid requires a multi-step approach. A plausible synthetic route could commence with a commercially available, appropriately substituted toluene (B28343) derivative. The synthesis would involve a series of reactions, including halogenation, nitration, reduction of the nitro group to an amine, followed by a Sandmeyer reaction to install the desired functional groups. The final steps would typically involve the conversion of a methyl group to a carboxylic acid via oxidation and the introduction of the boronic acid moiety.
A common method for introducing a boronic acid group is through a lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080), such as trimethyl borate. For instance, a process for preparing 5-bromo-2-fluorobenzeneboronic acid involves the lithiation of 1-bromo-4-fluorobenzene (B142099) at low temperatures, followed by reaction with a tri(C₁-C₆alkyl) borate and subsequent hydrolysis. google.com Similarly, the carboxylic acid group can be synthesized from a nitrile precursor. The hydrolysis of nitriles, which can be catalyzed by either acid or base, provides a reliable route to carboxylic acids. libretexts.org
The incorporation of fluorine into the structure of arylboronic acids significantly modifies their properties. Fluorine-containing organic compounds often exhibit altered lipophilicity and hydrogen bonding capabilities. nih.gov
Enhanced Acidity: A key effect of fluorination is the enhancement of the boronic acid's Lewis acidity. The strong electron-withdrawing nature of fluorine increases the partial positive charge on the boron atom, making it a stronger Lewis acid. nih.gov This increased acidity can be crucial in applications such as sensors for diols, where the boronic acid must effectively bind to the target molecule. nih.gov Studies on fluorinated 2-formylphenylboronic acids have shown a considerable rise in acidity compared to their non-fluorinated counterparts. nih.gov
Reactivity in Cross-Coupling: In the context of Suzuki-Miyaura cross-coupling reactions, the presence of fluorine on the arylboronic acid can influence the reaction's efficiency. While the activation of C-F bonds is generally challenging due to their high bond dissociation energy, nickel-catalyzed cross-coupling reactions have been developed that can selectively activate C-F bonds in the presence of other halogen substituents. beilstein-journals.orgnii.ac.jp For instance, in a molecule containing both bromo and fluoro substituents, a palladium catalyst might selectively couple at the more reactive C-Br bond, leaving the C-F bond intact. nii.ac.jpthieme-connect.de Subsequent nickel-catalyzed reactions can then achieve coupling at the C-F position, allowing for sequential and site-selective functionalization. beilstein-journals.orgnii.ac.jp
Synthesis and Applications of Boronic Ester Derivatives
Boronic acids are often converted to their ester derivatives to enhance their stability and solubility. These esters are widely used in synthetic chemistry, particularly in cross-coupling reactions.
Boronic acids can be readily converted to their corresponding pinacol (B44631) esters through reaction with pinacol (2,3-dimethyl-2,3-butanediol). This process, known as pinacol esterification, is often carried out by heating the boronic acid with pinacol in a suitable solvent, with removal of water to drive the reaction to completion.
The resulting pinacol boronic esters generally exhibit greater stability compared to the free boronic acids. rsc.orged.ac.uk They are less prone to dehydration, which can lead to the formation of cyclic boroxines (anhydrides), and are often more soluble in organic solvents used in cross-coupling reactions. This enhanced stability makes them easier to handle, purify by methods like silica (B1680970) gel chromatography, and store for extended periods. acs.org Several carboxy-substituted phenylboronic acid pinacol esters, such as 4-(carboxymethyl)phenylboronic acid pinacol ester, are commercially available or can be synthesized for use in various applications, including as intermediates for enzyme inhibitors. sigmaaldrich.comsigmaaldrich.com
Pinacol boronic esters are highly effective reagents in Suzuki-Miyaura cross-coupling reactions. ed.ac.uk While boronic acids are often considered more reactive in some contexts, the precise nature of the active transmetalating species in reactions involving boronic esters is a subject of ongoing research. rsc.orged.ac.uk It is debated whether the ester reacts directly with the palladium catalyst or first undergoes hydrolysis to the more reactive boronic acid. rsc.org
Kinetic studies have shown that the rate of transmetalation can be significantly influenced by the nature of the diol used for esterification. nih.gov For example, glycol boronic esters have been observed to transfer their aryl group much faster than the corresponding arylboronic acid or pinacol ester in certain systems. nih.gov Despite some boronic acids being intrinsically more reactive, the superior stability and handling properties of boronic esters often make them the preferred reagents. acs.orgresearchgate.net In many cases, Suzuki-Miyaura couplings using purified boronic esters can lead to higher yields of the desired biaryl products compared to using the corresponding boronic acids. acs.org
Exploration of Other Halogenated and Substituted Analogues
The synthetic versatility of the 2-bromo-5-carboxyphenylboronic acid scaffold allows for the exploration of a wide range of other analogues. Substituting the bromine atom with other halogens (chlorine or iodine) or introducing different functional groups at various positions on the phenyl ring can lead to new compounds with unique properties and reactivity patterns.
The synthesis of these analogues often follows established methodologies in organic chemistry. For example, α-halogenated boronic esters can be prepared through methods like visible light-induced C-H bromination of benzyl (B1604629) boronic esters. organic-chemistry.orgorganic-chemistry.org The synthesis of various halogenated carboxylic acids, which can serve as precursors, has also been reported, such as 3-bromoisothiazole-5-carboxylic acid. mdpi.com
The introduction of different substituents allows for a systematic investigation of structure-activity relationships. For instance, changing the halogen from bromine to iodine would increase the polarizability of the C-X bond and could alter the reactivity in metal-catalyzed reactions. Introducing electron-donating or electron-withdrawing groups at other positions on the ring would modulate the electronic properties of the boronic acid and the carboxylic acid, influencing their acidity, reactivity, and interaction with other molecules. This exploration is crucial for discovering new building blocks for the synthesis of complex organic molecules, pharmaceuticals, and advanced materials.
Conclusion and Future Research Perspectives
Synthesis and Chemical Versatility Summary
2-Bromo-5-carboxyphenylboronic acid is a specialized reagent whose value is derived from its three distinct functional groups, each offering a handle for chemical modification. The synthesis of carboxyphenylboronic acids can be achieved through methods such as the oxidation of the corresponding tolylboronic acids. thieme-connect.com For instance, a general and practical approach involves the oxidation of a tolylboronic acid using potassium permanganate (B83412) under controlled temperature conditions, which is potentially scalable. thieme-connect.com Another established route involves the reaction of a bromo-substituted benzamide (B126) intermediate with a boronic ester, followed by hydrolysis. google.com
The chemical versatility of this compound is most prominently demonstrated in the Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds. organic-chemistry.orglibretexts.org The boronic acid moiety is the primary reactive site for this coupling, allowing for the formation of biaryl structures, which are prevalent in pharmaceuticals, liquid crystals, and conducting polymers. uwindsor.cafujifilm.com The presence of the bromo and carboxyl groups provides orthogonal sites for subsequent transformations, enabling the synthesis of highly functionalized and complex molecules through sequential coupling strategies.
| Property | Value/Description | Reference |
| IUPAC Name | This compound | echemi.com |
| CAS Number | 1448312-00-2 | echemi.comrovathin.com |
| Molecular Formula | C7H6BBrO4 | echemi.com |
| Molecular Weight | 243.954 g/mol | echemi.com |
| Key Functional Groups | Boronic acid (-B(OH)2), Carboxylic acid (-COOH), Bromo (-Br) | N/A |
| Primary Application | Reagent in Suzuki-Miyaura cross-coupling reactions | organic-chemistry.orglibretexts.orgnih.gov |
Key Findings and Current Research Landscape
The current research landscape is heavily focused on the application of functionalized boronic acids as key intermediates in organic synthesis. fujifilm.comnih.gov Boronic acids are valued for their general stability, ease of handling, and relatively low toxicity compared to other organometallic reagents like organotins. organic-chemistry.orglibretexts.orgnih.gov The Suzuki-Miyaura reaction, for which this compound is a substrate, has become an indispensable tool for creating C-C bonds. organic-chemistry.orguwindsor.ca
Key findings in the field revolve around the continuous development and refinement of catalytic systems to improve the efficiency and scope of these coupling reactions. organic-chemistry.orgnih.gov Research has demonstrated that the choice of palladium catalyst, ligand, and base is crucial for achieving high yields, even with challenging substrates. For example, catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) have proven highly effective in coupling reactions involving bromo-substituted aromatic compounds. nih.gov The ability to perform these reactions under mild conditions and with a broad tolerance for other functional groups underscores their significance in modern synthetic chemistry. thieme-connect.comorganic-chemistry.org The current focus remains on expanding the library of available boronic acid building blocks and optimizing reaction conditions for the synthesis of increasingly complex target molecules. uwindsor.canih.gov
Future Directions in Synthetic Methodologies and Yield Enhancement
Future research into the synthesis and application of this compound is expected to advance on several fronts. A primary goal is the development of more efficient, economical, and environmentally friendly synthetic routes to the compound itself. thieme-connect.com This includes exploring alternative oxidizing agents and reaction media, such as water, to create greener processes. researchgate.net
For its application in cross-coupling reactions, significant effort will be directed toward yield enhancement. This involves a systematic approach to optimizing reaction parameters, as summarized in the table below.
| Area of Optimization | Future Research Focus | Potential Impact |
| Catalyst Systems | Development of novel palladium complexes with higher turnover numbers; exploration of non-palladium catalysts (e.g., nickel, copper). | Reduced catalyst loading, lower costs, and potentially new reaction pathways. organic-chemistry.orgresearchgate.net |
| Ligand Design | Synthesis of more effective phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to improve catalyst stability and activity. | Broader substrate scope, including less reactive coupling partners, and improved reaction rates. |
| Reaction Conditions | Use of milder bases to protect sensitive functional groups; exploration of microwave-assisted synthesis to reduce reaction times. organic-chemistry.orgresearchgate.net | Increased functional group tolerance and higher throughput for library synthesis. |
| Solvent Media | Transitioning from traditional organic solvents to greener alternatives like water or bio-derived solvents. researchgate.net | Reduced environmental impact and simplified product purification. |
Furthermore, enhancing the yield of sequential or one-pot reactions that utilize the multiple functional groups of this compound will be a key area of investigation. This would streamline the synthesis of complex molecules by reducing the number of intermediate purification steps.
Emerging Opportunities in Catalysis and Advanced Chemical Synthesis
The unique trifunctional structure of this compound opens up significant opportunities in advanced chemical synthesis and catalysis. Its capacity for selective, sequential cross-coupling reactions makes it an ideal scaffold for building complex, non-symmetrical poly-aromatic systems.
Emerging applications are anticipated in several high-value areas:
Medicinal Chemistry : Boron-containing compounds are gaining prominence as pharmacophores and intermediates in drug discovery. nih.govmdpi.comresearchgate.net The bioisosteric relationship between boronic and carboxylic acids is a subject of active study. mdpi.com this compound can serve as a starting point for novel heterocyclic compounds and complex scaffolds for targeted therapies, such as enzyme inhibitors. nih.govnih.gov
Materials Science : The biaryl motifs constructed using this building block are fundamental to materials with specific electronic and photophysical properties. uwindsor.ca Future research could leverage this compound to synthesize novel liquid crystals, organic light-emitting diode (OLED) components, and conducting polymers.
Catalyst Development : While primarily a reactant, there is potential to incorporate this or similar structures into ligands for new catalysts. The carboxylic acid group, for instance, could be used to anchor the molecule to a solid support, creating a recyclable, heterogeneous catalyst system.
Probe and Sensor Development : The boronic acid group is known to interact reversibly with diols, a property that is exploited in the design of sensors for saccharides and other biologically relevant molecules. Future work could explore the development of fluorescent probes based on the rigid backbone synthesized from this reagent.
The continued exploration of the reactivity of this compound, coupled with advances in catalytic methods, will undoubtedly expand its role as a powerful tool in the synthetic chemist's arsenal, paving the way for innovations across science and technology. researchgate.net
Q & A
Basic: What are the key considerations for designing Suzuki-Miyaura cross-coupling reactions using 2-bromo-5-carboxyphenylboronic acid?
Methodological Answer:
When designing Suzuki-Miyaura reactions with this compound, prioritize:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) are common for aryl bromides. Adjust based on steric/electronic effects of the coupling partner .
- Solvent Compatibility : Use polar aprotic solvents (e.g., DMF, THF) or aqueous-organic biphasic systems to stabilize the boronic acid .
- Base Optimization : Na₂CO₃ or Cs₂CO₃ are preferred to deprotonate the boronic acid and maintain pH >7, preventing boroxine formation .
- Temperature Control : Mild conditions (60–80°C) minimize decarboxylation of the carboxylic acid group .
Advanced: How can competing side reactions (e.g., protodeboronation or homocoupling) be mitigated in cross-coupling reactions?
Methodological Answer:
- Protodeboronation : Use excess boronic acid (1.2–1.5 equiv.) and degassed solvents to reduce oxidative degradation. Additives like KF or phase-transfer agents (e.g., TBAB) stabilize the boronate intermediate .
- Homocoupling : Ensure precise stoichiometry of Pd catalyst (0.5–2 mol%) and avoid over-oxidizing conditions. Pre-activate the catalyst with reducing agents (e.g., NaBH₄) .
- Monitoring : Track reaction progress via TLC or LC-MS to identify side products early. Adjust reaction time to <24 hours .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of bromine and carboxylic acid groups. The deshielded proton adjacent to boron (δ 7.8–8.2 ppm) and carboxylic acid (δ 12–13 ppm) are diagnostic .
- FT-IR : Identify B–O stretching (1340–1390 cm⁻¹) and carboxylic acid O–H (2500–3300 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion [M+H]⁺ and isotopic pattern for bromine .
Advanced: How does the carboxylic acid group influence regioselectivity in multi-step syntheses?
Methodological Answer:
- Steric Effects : The carboxylic acid directs electrophilic substitution meta to itself, influencing bromine placement. Use DFT calculations to predict electronic effects on aromatic rings .
- Protection Strategies : Temporarily protect the –COOH group (e.g., as a methyl ester) to prevent unwanted interactions during coupling. Deprotect post-reaction with LiOH/THF .
- Orthogonal Reactivity : Exploit the carboxylic acid for subsequent bioconjugation (e.g., amide coupling) after cross-coupling .
Basic: What are the storage and handling protocols for this compound?
Methodological Answer:
- Storage : Store at 0–6°C under inert gas (Ar/N₂) in airtight containers. Desiccate to prevent hydrolysis to boroxins .
- Handling : Use gloveboxes for moisture-sensitive steps. Neutralize spills with sodium bicarbonate, followed by ethanol rinsing .
- Stability Testing : Monitor purity via HPLC every 3–6 months; degradation manifests as reduced coupling efficiency .
Advanced: How can computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Simulate transition states for cross-coupling to optimize ligand-catalyst pairs .
- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict yields under varying conditions (solvent, temperature) .
- Solvent Screening : Use COSMO-RS simulations to predict solubility and stability in non-traditional solvents (e.g., ionic liquids) .
Basic: What synthetic routes are reported for preparing this compound?
Methodological Answer:
- Direct Bromination : Brominate 5-carboxyphenylboronic acid using NBS (N-bromosuccinimide) in DMF at 80°C. Monitor regioselectivity via LC-MS .
- Borylation of Pre-brominated Substrates : Start with 2-bromo-5-bromobenzoic acid, then perform Miyaura borylation with bis(pinacolato)diboron and Pd(dppf)Cl₂ .
- Yield Optimization : Purify via column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) .
Advanced: How to address contradictions in reported catalytic efficiencies for this compound?
Methodological Answer:
- Reproducibility Checks : Verify catalyst pre-activation, solvent purity, and substrate ratios. Compare results under standardized conditions (e.g., 1 atm Ar, 60°C) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify variables (e.g., ligand type, base strength) causing discrepancies .
- Mechanistic Probes : Conduct kinetic isotope effect (KIE) studies or in situ IR to differentiate rate-limiting steps (oxidative addition vs. transmetallation) .
Basic: What are the primary biomedical research applications of this compound?
Methodological Answer:
- Protease Inhibitors : The boronic acid moiety binds serine proteases (e.g., thrombin), enabling activity-based probes for enzyme profiling .
- Anticancer Agents : Conjugate with cytotoxic moieties (e.g., doxorubicin) via carboxylic acid for targeted delivery. Validate in vitro using MTT assays .
- PET Tracers : Radiolabel with ¹⁸F (via bromine exchange) for imaging amyloid plaques in Alzheimer’s models .
Advanced: How to optimize reaction conditions for sterically hindered substrates?
Methodological Answer:
- Bulky Ligands : Use XPhos or SPhos ligands to enhance Pd catalyst turnover in congested environments .
- Microwave Assistance : Apply microwave irradiation (100–120°C, 30 min) to overcome kinetic barriers .
- Solvent-Free Reactions : Explore mechanochemical grinding with K₂CO₃ to improve mass transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
